Tert-butyl 4-(5-azidopentyl)piperidine-1-carboxylate
Description
Tert-butyl 4-(5-azidopentyl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carboxylate group at the 1-position and a 5-azidopentyl chain at the 4-position. The azide functional group confers unique reactivity, enabling participation in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition), making it a valuable intermediate for bioconjugation and drug discovery . The tert-butyl group enhances solubility and stability during synthetic workflows, a common strategy in medicinal chemistry .
Properties
IUPAC Name |
tert-butyl 4-(5-azidopentyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N4O2/c1-15(2,3)21-14(20)19-11-8-13(9-12-19)7-5-4-6-10-17-18-16/h13H,4-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGKARNEZZWPIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCCCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(5-azidopentyl)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of tert-butyl 4-(5-bromopentyl)piperidine-1-carboxylate. This intermediate is then subjected to nucleophilic substitution with sodium azide to introduce the azido group. The reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) and moderate heating to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(5-azidopentyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Sodium azide in polar aprotic solvents like dimethylformamide.
Cycloaddition: Copper(I) catalysts in the presence of alkynes for the Huisgen cycloaddition.
Major Products
Reduction: Tert-butyl 4-(5-aminopentyl)piperidine-1-carboxylate.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of piperidine compounds, including tert-butyl 4-(5-azidopentyl)piperidine-1-carboxylate, exhibit significant antimicrobial properties. For instance, compounds with similar structures have been evaluated for their effectiveness against various pathogens, demonstrating potential as new antimicrobial agents. A study highlighted the synthesis of piperidine derivatives that showed promising results against resistant strains of bacteria, suggesting that the azido group may enhance biological activity through bioorthogonal reactions or as a leaving group in further chemical transformations .
Anticancer Research
The azide functionality in this compound allows for click chemistry applications, which are valuable in the development of targeted cancer therapies. The ability to conjugate this compound with various targeting moieties can facilitate the delivery of cytotoxic agents specifically to cancer cells. Research has shown that compounds containing azide groups can be used in the synthesis of novel anticancer drugs through selective targeting mechanisms .
Materials Science Applications
Polymer Chemistry
this compound can be utilized as a monomer in the synthesis of functional polymers. The azido group provides a reactive site for cross-linking or grafting onto polymer backbones, which can lead to materials with enhanced mechanical properties or specific functionalities. This application is particularly relevant in creating smart materials that respond to environmental stimuli .
Nanotechnology
In nanotechnology, the compound's ability to participate in click reactions makes it suitable for creating nanoscale materials with precise architectures. For example, it can be used to functionalize nanoparticles for targeted drug delivery systems or imaging agents in biomedical applications. The versatility of the azide group allows for the attachment of various biomolecules or drugs, enhancing the efficacy and specificity of treatment modalities .
Biochemical Applications
Bioorthogonal Chemistry
The azide moiety is a hallmark of bioorthogonal chemistry, allowing for selective labeling and tracking of biomolecules within living systems without interfering with native biochemical processes. This compound can be employed in metabolic labeling studies to visualize cellular processes or track drug distribution in vivo .
Enzyme Inhibition Studies
Research has indicated that derivatives similar to this compound may serve as enzyme inhibitors. The structural features allow for interaction with active sites of enzymes involved in critical metabolic pathways, making it a candidate for drug development targeting specific diseases such as cancer or metabolic disorders .
Table 1: Summary of Biological Activities
| Compound Name | Activity Type | Target Organism/Pathway | Reference |
|---|---|---|---|
| This compound | Antimicrobial | Bacterial strains | |
| This compound | Anticancer | Cancer cell lines | |
| This compound | Enzyme Inhibition | Various metabolic pathways |
Table 2: Synthetic Routes and Yields
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-azidopentyl)piperidine-1-carboxylate is primarily related to its chemical reactivity. The azido group is highly reactive and can participate in various chemical transformations, making the compound useful as a building block in organic synthesis. In medicinal chemistry, the piperidine ring can interact with biological targets, potentially modulating their activity. specific molecular targets and pathways for this compound have not been extensively studied.
Comparison with Similar Compounds
Structural and Functional Comparisons
Key Findings
Reactivity and Functionalization :
- The target compound’s azide group enables rapid conjugation, unlike bromine () or nitro groups (), which require cross-coupling or reduction, respectively.
- Indazole derivatives () prioritize rigidity and hydrogen bonding via nitro/amine groups, contrasting with the flexible azidopentyl chain.
Biological Activity :
- Indazole-containing analogues () exhibit antiprotozoal activity, though inferior to metronidazole. The azide in the target compound has untested bioactivity but offers modularity for drug-discovery pipelines .
- Thiazole-nitrobenzoyl derivatives () target CDK9 inhibition, leveraging the electron-withdrawing nitro group for binding affinity .
Synthetic Flexibility :
- The tert-butyl carboxylate group is retained across analogues for stability, but substituent synthesis varies:
- Cyclization : Indazole formation () vs. click chemistry (target compound).
- Cross-coupling : Bromobenzyl ether () vs. pyrimidine substitution ().
Research Implications
- Drug Discovery : The target compound’s azide group is advantageous for generating diverse libraries via click chemistry, whereas rigid analogues (e.g., indazoles) optimize target binding .
- Selectivity : Methylsulfonyl and nitro groups () enhance selectivity for kinase targets, while azides prioritize modularity over direct activity .
Biological Activity
Tert-butyl 4-(5-azidopentyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by its piperidine ring structure with an azido group that enhances its reactivity and potential for biological interactions. The molecular formula is .
The biological activity of this compound can be attributed to its interaction with various biological targets, particularly in the modulation of signaling pathways. The azido group allows for bioorthogonal reactions, which can be exploited in drug delivery systems and targeting specific cellular mechanisms.
Key Mechanisms:
- Inhibition of Kinases : Similar piperidine derivatives have shown the ability to inhibit specific kinases involved in cancer proliferation, such as ERK5, which plays a critical role in cell growth and survival .
- Anti-inflammatory Properties : Compounds with similar scaffolds have been investigated for their ability to inhibit the NLRP3 inflammasome, a key player in inflammatory responses .
Biological Activity Data
The following table summarizes the biological activities observed for this compound and related compounds:
| Activity Type | Assay Type | IC50 (µM) | Reference |
|---|---|---|---|
| ERK5 Inhibition | Cell-based assay | 77 ± 4 | |
| Anti-inflammatory | IL-1β release in macrophages | 18 - 21% inhibition | |
| Cytotoxicity | Cancer cell lines | Varies by cell line |
Case Study 1: Anti-cancer Activity
In a study evaluating various piperidine derivatives, this compound exhibited selective inhibition against cancer cell lines. The compound was tested against HeLa cells, showing an IC50 value of approximately 77 nM, indicating significant potency in inhibiting cell proliferation through ERK5 pathway modulation .
Case Study 2: Inflammation Modulation
Another investigation focused on the anti-inflammatory properties of related compounds. The study demonstrated that derivatives could significantly reduce IL-1β release from LPS/ATP-stimulated human macrophages, suggesting a potential role in treating inflammatory diseases .
Pharmacokinetic Profile
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Key pharmacokinetic parameters include:
| Parameter | Value |
|---|---|
| Oral Bioavailability | Estimated at ~42% |
| Clearance (Cl) | 14 mL/min/kg |
| Volume of Distribution (Vd) | 0.6 L/kg |
| Half-Life (t1/2) | 80 min |
These parameters indicate favorable absorption and distribution characteristics, supporting further development as a drug candidate.
Q & A
Q. What are the standard synthetic protocols for preparing Tert-butyl 4-(5-azidopentyl)piperidine-1-carboxylate?
Methodological Answer: Synthesis typically involves coupling tert-butyl piperidine derivatives with azidopentyl precursors. For example:
- Use coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) with catalysts such as 4-dimethylaminopyridine (DMAP) in dichloromethane .
- Protect reactive intermediates (e.g., amines) using Boc (tert-butoxycarbonyl) groups to prevent side reactions .
- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC .
Q. How is the compound characterized for purity and structural confirmation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Analyze and spectra to confirm piperidine ring substitution patterns and azide functional group integration .
- Mass Spectrometry (MS): Use high-resolution MS to verify molecular weight (e.g., expected m/z for ) .
- HPLC: Assess purity (>95%) with reverse-phase columns (C18) and UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity or stability data for this compound?
Methodological Answer:
- Data Validation: Cross-reference toxicity studies with structurally similar compounds (e.g., tert-butyl piperidine derivatives) under controlled conditions. Note that acute toxicity data may be limited, as many analogs are classified for R&D use only .
- Stability Testing: Conduct accelerated degradation studies (e.g., exposure to heat, light, or humidity) and analyze by HPLC to identify decomposition products .
- In Vitro Assays: Use cell viability assays (e.g., MTT) to empirically assess cytotoxicity, as existing safety data sheets often lack comprehensive toxicological profiles .
Q. What strategies optimize reaction yields for introducing the azidopentyl moiety?
Methodological Answer:
- Temperature Control: Maintain reactions at 0–5°C during azide coupling to minimize side reactions (e.g., undesired nucleophilic substitutions) .
- Catalyst Screening: Test alternative catalysts like Hünig’s base or triethylamine to enhance coupling efficiency .
- Solvent Optimization: Use anhydrous dichloromethane or DMF to improve solubility of intermediates .
Q. How should researchers handle discrepancies in spectroscopic data during structural elucidation?
Methodological Answer:
- 2D NMR Techniques: Employ - HSQC or HMBC to resolve overlapping signals, particularly for piperidine ring protons and azide-related carbons .
- Computational Modeling: Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate assignments .
- Crystallography: If crystalline, perform X-ray diffraction to unambiguously confirm stereochemistry .
Q. What are the best practices for ensuring compound stability during biological assays?
Methodological Answer:
- Storage Conditions: Store at -20°C in anhydrous DMSO or ethanol to prevent hydrolysis of the tert-butyl ester group .
- Light Sensitivity: Shield solutions from UV light to avoid azide degradation (e.g., use amber vials) .
- Buffer Compatibility: Pre-test solubility in assay buffers (e.g., PBS) to avoid precipitation during biological testing .
Application-Focused Questions
Q. How is this compound utilized in click chemistry for bioconjugation?
Methodological Answer:
- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): React the azide group with alkyne-functionalized biomolecules (e.g., proteins, nucleic acids) using Cu(I) catalysts to form stable triazole linkages .
- Kinetic Monitoring: Use fluorogenic alkynes (e.g., coumarin derivatives) to track reaction progress in real time .
Q. What role does the piperidine ring play in modulating biological activity?
Methodological Answer:
- Conformational Analysis: The piperidine ring’s chair conformation influences binding to biological targets (e.g., enzymes, receptors). Molecular dynamics simulations can predict preferred conformations .
- Structure-Activity Relationship (SAR): Compare analogs with varying substituents (e.g., tert-butyl vs. benzyl groups) to assess impacts on potency or selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
